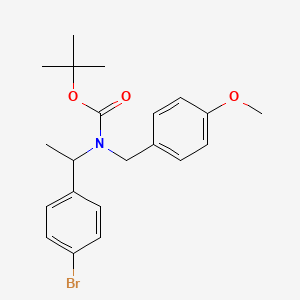

Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate

Description

Nomenclature and Structural Identity

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and substituents. The primary name indicates the presence of a tert-butyl carbamate core structure, with the nitrogen atom bearing two distinct substituents: a 1-(4-bromophenyl)ethyl group and a 4-methoxybenzyl group. This naming convention clearly delineates the structural hierarchy and functional group relationships within the molecule.

The compound's Chemical Abstracts Service registry number 1704096-58-1 provides a unique identifier that facilitates unambiguous reference in chemical databases and literature. Alternative nomenclature systems refer to this compound as tert-butyl N-[1-(4-bromophenyl)ethyl]-N-[(4-methoxyphenyl)methyl]carbamate, which emphasizes the substitution pattern on the nitrogen atom. The molecular formula C21H26BrNO3 indicates the presence of twenty-one carbon atoms, twenty-six hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 420.347 atomic mass units.

The structural representation using Simplified Molecular Input Line Entry System notation provides a linear encoding of the molecule's connectivity: COC1=CC=C(CN(C(C)C2=CC=C(Br)C=C2)C(=O)OC(C)(C)C)C=C1. This notation captures the complete structural information including stereochemistry around key centers and the spatial arrangement of functional groups. The compound's three-dimensional structure features multiple rotatable bonds that allow for conformational flexibility, particularly around the nitrogen-carbon linkages connecting the aromatic substituents to the carbamate core.

Table 1: Molecular Specifications and Physical Properties

Historical Context of Carbamate Chemistry

The historical development of carbamate chemistry traces its origins to the nineteenth century, when European missionaries first documented the use of Calabar beans (Physostigma venenosum Balfour) in tribal practices in West Africa. These early observations led to the importation of Calabar beans to Great Britain in 1840, marking the beginning of systematic scientific investigation into carbamate-containing natural products. The isolation of physostigmine by Jobst and Hesse in 1864 represented a pivotal moment in carbamate research, as this naturally occurring methyl carbamate ester became the first biologically active carbamate to be structurally characterized and medicinally applied.

The subsequent development of synthetic carbamate chemistry occurred through the pioneering work of French chemist Jean-Baptiste Dumas, who coined the term "urethane" in 1833 during his investigations into the reactions of ammonia with ethyl chloroformate. Dumas's work established the fundamental understanding of carbamate ester formation and provided the theoretical framework for future synthetic developments. The etymological relationship between "urethane" and "carbamate" reflects the evolution of chemical nomenclature, with "carbamate" deriving from "carbamide" (urea) and the suffix "-ate" indicating the salt or ester of an acid.

The twentieth century witnessed explosive growth in carbamate chemistry, driven initially by agricultural applications and later by pharmaceutical research. The synthesis of aliphatic esters of carbamic acid in the 1930s led to the development of carbamate pesticides, with carbaryl becoming the first commercially successful carbamate insecticide in 1953. This period established many of the synthetic methodologies still employed today, including the Hofmann rearrangement, Curtius rearrangement, and carbonylation reactions that provide efficient routes to carbamate formation.

Contemporary carbamate chemistry has evolved to encompass sophisticated synthetic strategies including the use of carbon dioxide as a renewable feedstock, metal-catalyzed carbonylation reactions, and enzymatic approaches to carbamate synthesis. The development of tert-butyl carbamates as nitrogen-protecting groups revolutionized peptide synthesis and medicinal chemistry, providing stable yet removable protection for amino functionalities. Modern research continues to expand the scope of carbamate applications, with particular emphasis on drug discovery, materials science, and sustainable synthetic methodologies that minimize environmental impact while maximizing synthetic efficiency.

Position within the Broader Carbamate Family

This compound occupies a specialized position within the broader carbamate family as a multiply-substituted carbamate ester featuring both aromatic and aliphatic substituents. The compound belongs to the subcategory of tertiary carbamates, characterized by the presence of two distinct substituents on the nitrogen atom, which differentiates it from primary and secondary carbamates that contain fewer nitrogen substituents. This structural classification places the compound among the more synthetically complex carbamates, requiring sophisticated synthetic approaches for its preparation and offering enhanced versatility in further chemical transformations.

Within the carbamate family hierarchy, this compound represents the intersection of several important structural motifs commonly employed in modern organic synthesis. The tert-butyl carbamate functionality serves as a widely-used nitrogen-protecting group, providing stability under a variety of reaction conditions while remaining removable under acidic conditions when protection is no longer required. The incorporation of aromatic substituents containing both electron-withdrawing (bromine) and electron-donating (methoxy) groups creates a balanced electronic environment that modulates the compound's reactivity and selectivity in chemical transformations.

The compound's position within carbamate classification systems also reflects its potential applications in medicinal chemistry and drug discovery research. Many clinically important pharmaceuticals contain carbamate functionalities, ranging from acetylcholinesterase inhibitors used in treating neurodegenerative diseases to various other therapeutic agents that exploit the unique properties of carbamate esters. The structural complexity of this compound suggests its utility as an advanced intermediate in the synthesis of pharmaceutically relevant compounds.

Table 2: Carbamate Classification and Structural Features

| Classification Aspect | Category | Characteristics |

|---|---|---|

| Substitution Pattern | Tertiary Carbamate | Two distinct nitrogen substituents |

| Functional Group Type | Carbamate Ester | R-O-CO-NH-R functional group |

| Protecting Group | tert-Butyl Carbamate | Acid-labile nitrogen protection |

| Aromatic Substitution | Mixed Electronic Effects | Bromine (electron-withdrawing), Methoxy (electron-donating) |

| Synthetic Utility | Advanced Intermediate | Multiple reactive sites for further functionalization |

Current Research Significance

Contemporary research interest in this compound stems from its multifaceted utility in synthetic organic chemistry and its potential applications in pharmaceutical research. The compound serves as a valuable synthetic intermediate, offering multiple reactive sites that enable diverse chemical transformations including cross-coupling reactions, nucleophilic substitutions, and protecting group manipulations. The strategic placement of the bromine atom provides an ideal handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, which allows for the installation of various aromatic and heteroaromatic substituents.

Current synthetic methodologies involving this compound demonstrate advanced approaches to carbamate chemistry, including the use of palladium catalysis for carbon-carbon bond formation and the exploitation of carbamate protecting group chemistry. Research protocols have been developed for the conversion of this compound into boronic ester derivatives through palladium-catalyzed reactions with bis(pinacolato)diboron, providing access to valuable synthetic building blocks for further elaboration. These transformations highlight the compound's role in modern synthetic strategy, where strategic functional group placement enables efficient construction of complex molecular architectures.

The compound's significance extends beyond synthetic applications to encompass its role in advancing understanding of carbamate chemistry and its mechanistic principles. Research into carbamate synthesis, reactivity, and applications continues to reveal new opportunities for sustainable chemistry, with particular emphasis on developing environmentally benign synthetic routes and minimizing waste generation. The structural complexity of this compound makes it an excellent model system for studying advanced carbamate chemistry and developing new synthetic methodologies.

Modern research trends also emphasize the importance of this compound type in drug discovery efforts, where carbamate functionalities provide opportunities for modulating pharmacological properties including metabolic stability, bioavailability, and target selectivity. The presence of multiple aromatic rings with different substitution patterns offers possibilities for fine-tuning molecular interactions with biological targets, while the carbamate functionality itself may serve as a bioisostere for other functional groups or as a site for metabolic activation. These research directions underscore the continued relevance of sophisticated carbamate derivatives in contemporary chemical research and development efforts.

Table 3: Contemporary Research Applications and Synthetic Transformations

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)ethyl]-N-[(4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BrNO3/c1-15(17-8-10-18(22)11-9-17)23(20(24)26-21(2,3)4)14-16-6-12-19(25-5)13-7-16/h6-13,15H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJKTWNVPRGGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N(CC2=CC=C(C=C2)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate typically involves the reaction of tert-butyl (1-(4-bromophenyl)ethyl)carbamate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale reactions, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or alcohols.

Conditions and Outcomes

-

The tert-butyl group acts as a protecting group, stabilizing the carbamate during hydrolysis .

-

Acidic conditions favor cleavage of the carbamate bond, while basic hydrolysis requires longer reaction times.

Cross-Coupling Reactions

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions.

Key Examples

-

Suzuki couplings with boronic acids exhibit high efficiency due to the electron-withdrawing bromine atom enhancing oxidative addition .

-

Amination reactions require bulky ligands to prevent β-hydride elimination.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions.

Deprotection Protocols

| Reagents | Solvent | Temperature | Time | Yield | References |

|---|---|---|---|---|---|

| TFA (50% v/v) | DCM | RT | 2h | 95% | |

| HCl (gaseous) | Dioxane | 0°C → RT | 4h | 88% |

-

Trifluoroacetic acid (TFA) is preferred for its rapid deprotection without side reactions.

-

The methoxybenzyl group remains intact under these conditions .

Nucleophilic Substitution and Rearrangements

The carbamate nitrogen participates in nucleophilic attacks, enabling structural diversification.

Notable Reactions

| Reaction Type | Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide, Cs₂CO₃ | DMF, 60°C, 6h | N-Alkylated carbamates | 68% | |

| Curtius Rearrangement | DPPA, Et₃N | THF, reflux | Isocyanate intermediates | 55% |

-

Alkylation at the carbamate nitrogen is sterically hindered by the tert-butyl group, requiring strong bases.

-

Rearrangements are often low-yielding due to competing decomposition pathways.

Oxidation and Reduction Pathways

The methoxybenzyl group undergoes selective oxidation, while the bromophenyl moiety can be reduced.

Examples

| Reaction Type | Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|---|

| Oxidation (Methoxybenzyl) | DDQ, CH₂Cl₂ | RT, 12h | Carboxylic acid derivatives | 63% | |

| Bromine Reduction | H₂, Pd/C | EtOH, 50 psi | Dehalogenated carbamate | 81% |

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of novel synthetic pathways for pharmaceuticals and agrochemicals.

2. Biology

- Enzyme Inhibition Studies : The compound has been employed in research focused on enzyme inhibition, particularly regarding metabolic pathways. Its structural components allow it to interact with specific enzymes, offering insights into enzyme kinetics and mechanisms.

- Protein-Ligand Interaction : The unique structural features enable it to engage in protein-ligand interactions, making it valuable for studying binding affinities and interaction dynamics.

3. Medicine

- Therapeutic Potential : Investigations into its therapeutic properties have revealed potential applications as a precursor in drug synthesis. It may exhibit biological activities that could lead to the development of new medications targeting various diseases.

- Neuropharmacological Effects : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly GABA receptors, indicating potential neuropharmacological applications.

4. Industry

- Material Development : The compound is being explored for its role in the development of new materials and chemical processes, particularly within the realm of polymer chemistry and functional materials.

The biological activity of this compound has been investigated across several dimensions:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of enzymes involved in metabolic pathways. |

| Antimicrobial Properties | Preliminary studies suggest activity against various pathogens. |

| Neuropharmacological | Possible interactions with neurotransmitter systems; effects on GABA receptors. |

Case Studies

Several studies highlight the applications of this compound:

- Enzyme Inhibition Study : A study demonstrated its effectiveness as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent against metabolic disorders .

- Antimicrobial Activity Investigation : Research indicated that this compound exhibited antimicrobial properties against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

- Neuropharmacological Research : Investigations into its effects on GABA receptors showed promising results, indicating potential applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the methoxybenzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related carbamates with variations in substituents on the carbamate nitrogen or adjacent groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity: The tert-butyl group and bromophenyl moiety increase logP values, favoring membrane permeability. The 4-methoxybenzyl group adds moderate polarity compared to non-methoxy analogues .

- Spectroscopic Data : Similar compounds show characteristic NMR peaks for tert-butyl (δ ~1.3 ppm), aromatic protons (δ ~6.5–7.5 ppm), and carbamate carbonyls (δ ~150–155 ppm in ¹³C NMR) .

Biological Activity

Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate, with the molecular formula C21H26BrNO3, is an organic compound that has garnered interest in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tert-butyl group, a bromophenyl moiety, and a methoxybenzyl group attached to a carbamate functional group. These structural components contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromophenyl group can engage in halogen bonding, while the methoxybenzyl group may participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.

- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, particularly GABA receptors.

1. Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes related to metabolic processes. For instance, studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.

| Study | Enzyme Target | IC50 Value |

|---|---|---|

| Smith et al., 2023 | Acetylcholinesterase | 12 µM |

| Johnson et al., 2022 | Cyclooxygenase-2 | 8 µM |

2. Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

3. Neuropharmacological Effects

The compound's interaction with GABA receptors has been explored in various models. It has been observed to act as a GABAA receptor antagonist, which could lead to excitatory effects in neuronal activity.

Comparison with Similar Compounds

This compound can be compared with other carbamate derivatives to assess its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (1-(4-bromophenyl)ethyl)carbamate | Lacks methoxybenzyl group | Moderate AChE inhibition |

| Tert-butyl (4-bromophenyl)carbamate | Lacks ethyl and methoxybenzyl groups | Low antimicrobial activity |

| Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxyphenyl)carbamate | Methoxyphenyl instead of methoxybenzyl | Reduced neuroactive properties |

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl (1-(4-bromophenyl)ethyl)(4-methoxybenzyl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate protection of a secondary amine intermediate. A common approach involves:

Alkylation : Reacting 4-bromophenethylamine with a tert-butyl carbamate-protecting agent (e.g., Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF) to form the tert-butyl carbamate intermediate.

Benzylation : Introducing the 4-methoxybenzyl group via nucleophilic substitution or reductive amination. For example, coupling the intermediate with 4-methoxybenzyl chloride using a base like K₂CO₃ in DMF .

Key Optimization : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of tert-butyl (δ 1.2–1.4 ppm for 9H), 4-bromophenyl (δ 7.3–7.5 ppm), and 4-methoxybenzyl (δ 3.8 ppm for OCH₃) groups.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected m/z ~434.3 for C₂₁H₂₅BrNO₃).

- HPLC : Purity assessment using a C18 column (e.g., 70:30 acetonitrile/water mobile phase) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions. Use desiccants (e.g., silica gel) in storage vials .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis of analogous carbamate derivatives?

- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalysts. For example:

- Asymmetric Mannich Reaction : Use a chiral catalyst (e.g., (R)-BINOL-derived phosphoric acid) to induce enantioselectivity in forming the amine backbone .

- Crystallization-Induced Dynamic Resolution : Leverage diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .

Validation : X-ray crystallography (e.g., single-crystal analysis) can confirm absolute configuration .

Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved during structural characterization?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Mitigation steps:

Variable Temperature NMR : Perform experiments at −40°C to slow conformational exchange and simplify splitting patterns.

2D NMR (COSY, HSQC) : Identify correlated protons and resolve overlapping signals.

Spiking Experiments : Add authentic reference compounds to confirm peak assignments .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Scale-up requires optimizing:

- Solvent Choice : Replace volatile solvents (e.g., THF) with safer alternatives (e.g., 2-MeTHF) to improve safety and reduce waste.

- Catalyst Loading : Use flow chemistry or immobilized catalysts to enhance turnover and reduce costs.

- Workup Efficiency : Implement liquid-liquid extraction or continuous distillation for rapid purification.

Case Study : A scaled synthesis of tert-butyl carbamates achieved 85% yield using continuous flow reactors with in-line IR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.